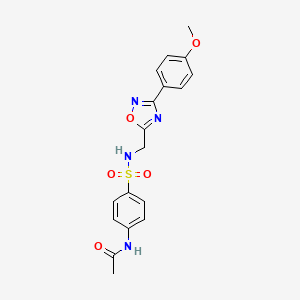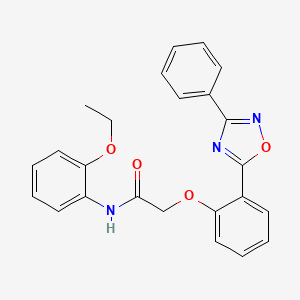
2-bromo-N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide, also known as BDMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a selective inhibitor of the enzyme protein kinase CK2, which plays a crucial role in regulating cellular processes such as cell growth, differentiation, and apoptosis.
Mécanisme D'action
2-bromo-N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide selectively inhibits the enzyme protein kinase CK2 by binding to its ATP-binding site. This inhibition leads to the disruption of CK2-mediated signaling pathways, which are involved in regulating cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In neurodegenerative diseases, this compound has been shown to reduce neuroinflammation and oxidative stress, which are key factors in the progression of these diseases. In infectious diseases, this compound has been shown to inhibit viral replication and reduce viral load.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-bromo-N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide in lab experiments is its high selectivity for CK2, which allows for the specific targeting of this enzyme without affecting other cellular processes. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for the study of 2-bromo-N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide. One area of research is the development of more effective and efficient synthesis methods for this compound. Another area of research is the identification of new targets for this compound, which could lead to the development of new therapies for various diseases. Additionally, the development of this compound derivatives with improved solubility and bioavailability could enhance its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-bromo-N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves the reaction of 2-bromo-N-(2,5-dimethylphenyl)benzamide with 2-hydroxy-3-(chloromethyl)quinoline in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
2-bromo-N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has shown promising results as a potential chemotherapeutic agent due to its ability to selectively inhibit CK2, which is overexpressed in many cancer cells. This compound has also shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as infectious diseases such as HIV and hepatitis C.
Propriétés
IUPAC Name |
2-bromo-N-(2,5-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2O2/c1-16-11-12-17(2)23(13-16)28(25(30)20-8-4-5-9-21(20)26)15-19-14-18-7-3-6-10-22(18)27-24(19)29/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWVZXBCMMOVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-{4-[(4-butylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7716156.png)




![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7716202.png)




![3-(3-methoxyphenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716221.png)
